
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione
説明
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that has a unique structure and properties. This compound has been extensively studied for its various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione involves its ability to react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. When this compound reacts with ROS, it undergoes a chemical reaction that results in the formation of a fluorescent product. This fluorescence can be measured and used to determine the level of ROS in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to detect ROS. ROS are involved in several physiological processes such as cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is implicated in several diseases. By detecting ROS levels, this compound can help in understanding the role of oxidative stress in disease development and progression.
実験室実験の利点と制限
The advantages of using 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione in lab experiments include its high sensitivity and specificity for detecting ROS. This compound is also easy to use and can be incorporated into various assays. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment to measure fluorescence.
将来の方向性
There are several future directions for the use of 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione in scientific research. One direction is the development of new fluorescent probes that can detect specific ROS species. Another direction is the use of this compound in the study of the role of oxidative stress in aging and age-related diseases. Additionally, this compound can be used in the development of new drugs that target ROS and oxidative stress pathways. Finally, the use of this compound in clinical settings for disease diagnosis and monitoring is also a promising future direction.
Conclusion
In conclusion, this compound is a valuable compound in scientific research due to its ability to detect ROS and its involvement in oxidative stress pathways. This compound has several scientific research applications, including the development of new drugs and therapeutic agents. The future directions for the use of this compound in research are promising and hold great potential for advancing our understanding of oxidative stress and its role in disease development and progression.
科学的研究の応用
7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione has several scientific research applications. It is commonly used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. This compound is also used in the study of oxidative stress and its role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound is used in the development of new drugs and therapeutic agents.
特性
IUPAC Name |
7-amino-4,4-dimethylisoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,12H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEHKRXHTPYTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543829 | |
| Record name | 7-Amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14576-22-8 | |
| Record name | 7-Amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B3047759.png)
![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)

![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)
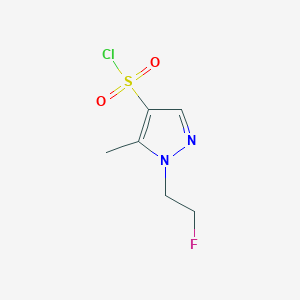
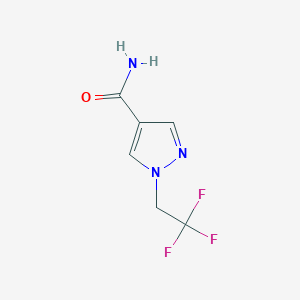
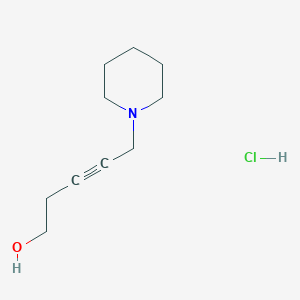
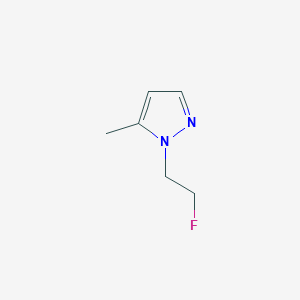
![5-(1-Ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047774.png)
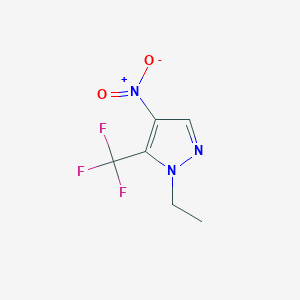
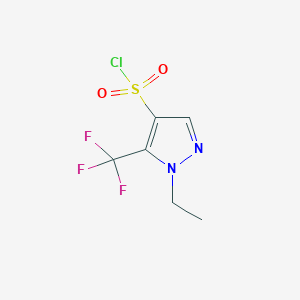
![3-5-[(Dimethylamino)methyl]-1H-tetrazol-1-ylbenzoic acid hydrochloride](/img/structure/B3047778.png)

![2-[(4-Methylpiperidin-1-yl)sulfonyl]ethanamine hydrochloride](/img/structure/B3047781.png)